molecular formula C21H17BrFN7O B2950960 (3-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920385-65-5

(3-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2950960
CAS No.: 920385-65-5
M. Wt: 482.317
InChI Key: HXSHLVOQPJGQLC-UHFFFAOYSA-N
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Description

The compound (3-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of bromophenyl, fluorophenyl, triazolopyrimidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions

    Triazolopyrimidine Core Synthesis: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Piperazine Ring Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the triazolopyrimidine core.

    Attachment of Bromophenyl and Fluorophenyl Groups: The final steps involve the coupling of bromophenyl and fluorophenyl groups to the piperazine-triazolopyrimidine intermediate. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the triazolopyrimidine core.

    Reduction: Reduction reactions can target the bromophenyl or fluorophenyl groups, potentially leading to dehalogenation.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s ability to interact with specific enzymes or receptors makes it a valuable tool for studying biochemical pathways. It can be used in assays to investigate enzyme inhibition or receptor binding.

Medicine

Medicinally, (3-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone has potential as a therapeutic agent. Its structure suggests it could be developed into drugs targeting neurological disorders, cancer, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to certain kinase enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the bromophenyl and fluorophenyl groups contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
  • (3-methylphenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Uniqueness

Compared to similar compounds, (3-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone stands out due to the presence of the bromophenyl group, which can enhance its reactivity and binding properties. The combination of bromophenyl and fluorophenyl groups also provides a unique electronic environment that can influence the compound’s overall behavior in biological systems.

Properties

IUPAC Name

(3-bromophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrFN7O/c22-15-3-1-2-14(12-15)21(31)29-10-8-28(9-11-29)19-18-20(25-13-24-19)30(27-26-18)17-6-4-16(23)5-7-17/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSHLVOQPJGQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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